

A Comparative Guide to the Structure-Activity Relationship (SAR) of Piperazine Derivatives

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Compound of Interest

Compound Name: (S)-1-Ethyl-3-methyl-piperazine dihydrochloride
CAS No.: 1630082-91-5
Cat. No.: B1458103

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The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.^{[1][2]} Recognized as a "privileged scaffold," its unique physicochemical properties—conformational flexibility, tunable basicity, and the ability to engage in multiple noncovalent interactions—make it a versatile building block for developing new drug candidates across a wide range of therapeutic areas.^{[3][4]} The two nitrogen atoms provide handles for facile chemical modification, allowing for precise tuning of a molecule's pharmacodynamic and pharmacokinetic profiles.^[5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of piperazine derivatives, comparing their performance in key therapeutic areas and offering the experimental context needed for rational drug design.

The Strategic Importance of the Piperazine Core

The piperazine moiety is not merely a linker. Its dual nitrogen architecture (pKa values typically ~9.8 and ~5.7) allows it to be protonated under physiological conditions, enhancing aqueous solubility and bioavailability—critical factors in drug development.^[1] The chair and boat conformations it can adopt enable a better fit within enzyme active sites and receptor pockets.

[3] SAR studies consistently reveal that modifications at the N1 and N4 positions are the primary drivers of biological activity, governing target affinity, selectivity, and overall pharmacological performance.[3][6]

SAR in Anticancer Drug Development

Piperazine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including cell cycle arrest, apoptosis induction, and kinase inhibition.[3][7] The SAR in this area is often defined by the nature of the substituents at the N1 and N4 positions, which modulate interactions with specific biological targets.[7]

Key SAR Insights for Anticancer Activity:

- **Aromatic Substituents:** The introduction of aryl or heteroaryl groups is a common strategy. For instance, in a series of chalcone-piperazine hybrids, the substitution of halogen atoms on a terminal benzene ring greatly influenced antitumor activity, with fluorine-substituted compounds showing the best performance.[1]
- **Benzyl and Phenyl Groups:** Studies on vindoline derivatives revealed that N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents on the piperazine ring led to highly potent compounds against colon, CNS, melanoma, renal, and breast cancer cell lines.[8] Specifically, compound 23 (containing a 4-(trifluoromethyl)benzyl group) was identified as a potent candidate with a growth inhibition (GI₅₀) of 1.00 μM against the MDA-MB-46 breast cancer cell line.[8]
- **Hybrid Scaffolds:** Fusing the piperazine ring with other pharmacophores, such as natural products, can significantly enhance activity. In ursolic acid derivatives, the introduction of a piperazine or homopiperazine moiety dramatically improved antitumor activity compared to the parent compound.[1] The presence of a 4-fluorobenzyl group on the piperazine was identified as a crucial functional group for anticancer effects.[1]

Comparative Analysis of Anticancer Piperazine Derivatives

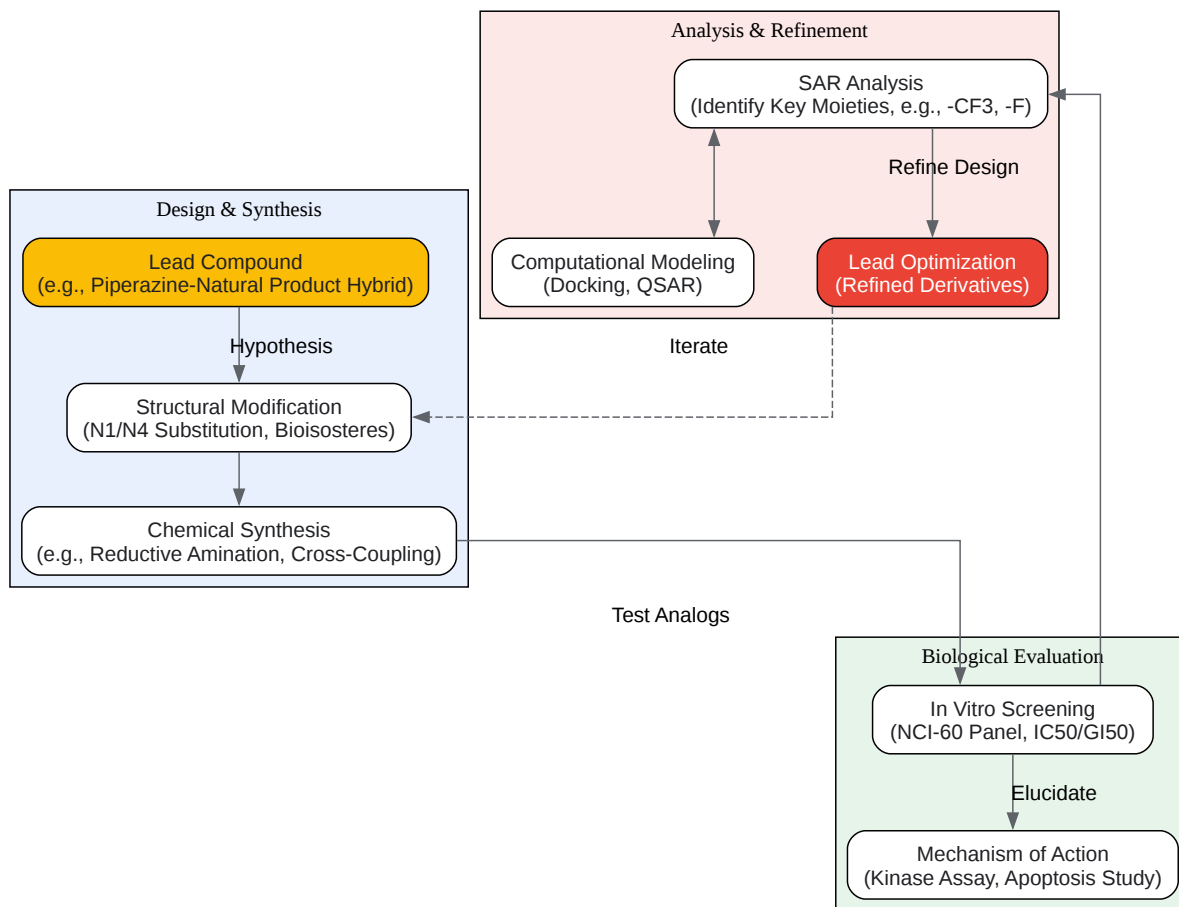
The following table summarizes experimental data for select piperazine derivatives, illustrating key SAR principles.

Compound ID	N1-Substituent	N4-Substituent	Target/Cell Line	Activity (IC50 or Growth %)	Citation
Compound 20 (UA Hybrid)	Ursolic Acid Scaffold	4-Fluorobenzyl	HeLa, MKN45	IC50: 2.6 μ M, 2.1 μ M	[1]
Cisplatin (Control)	-	-	HeLa, MKN45	IC50: 15.1 μ M, 2.8 μ M	[1]
Compound 23 (Vindoline Hybrid)	Vindoline Scaffold	4-(Trifluoromethyl)benzyl	MDA-MB-46 (Breast)	GI50: 1.00 μ M	[8]
Compound 25 (Vindoline Hybrid)	Vindoline Scaffold	bis(4-Fluorophenyl)methyl	Multiple	> -60% growth rate	[8]
Compound 17 (Vindoline Hybrid)	Vindoline Scaffold	4-Trifluoromethylphenyl	KM12 (Colon)	-84.40% growth rate	[8]

This data clearly indicates that specific halogenated arylmethyl groups appended to the piperazine N-atom are highly effective at conferring potent anticancer activity.

Logical Workflow for SAR-Guided Anticancer Drug Design

The process of optimizing piperazine derivatives for anticancer activity follows a logical, iterative cycle.



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Iterative cycle for SAR-driven optimization of anticancer agents.

SAR in Antimicrobial Drug Development

The piperazine scaffold is integral to many antibacterial and antifungal agents. Its ability to improve physicochemical properties aids in penetrating microbial cell membranes and interacting with intracellular targets.[\[6\]](#)[\[9\]](#)

Key SAR Insights for Antimicrobial Activity:

- **Lipophilicity and Permeability:** SAR studies consistently show that increasing the lipophilicity of substituents enhances antimicrobial activity.[\[6\]](#) Hydrophobic groups like long alkyl chains or aryl moieties improve the molecule's ability to cross the bacterial cell membrane.[\[10\]](#)
- **Electron-Withdrawing vs. Donating Groups:** In the design of novel antibacterial agents, the incorporation of electron-withdrawing groups (e.g., Cl, Br, NO₂) on aryl substituents has been shown to enhance activity.[\[11\]](#) Conversely, electron-donating groups often reduce potency.[\[11\]](#)
- **Target Interactions:** For quinolone antibiotics, modifications to the N4-piperazine moiety directly influence drug potency and bacterial resistance profiles by altering interactions with DNA gyrase and topoisomerase IV.[\[6\]](#)
- **Hybrid Molecules:** Combining the piperazine core with other antimicrobial pharmacophores, such as flavones, has yielded derivatives with promising, synergistic activity against both bacterial and fungal pathogens.[\[12\]](#)

Comparative Analysis of Antimicrobial Piperazine Derivatives

The following table presents minimum inhibitory concentration (MIC) data for a series of hypothetical piperazine derivatives, illustrating common SAR trends.

Compound ID	N1-Aryl Substituent	N4-Alkyl Substituent	Target Strain	MIC (µg/mL)	Rationale for Activity
PZ-1	Phenyl	Methyl	S. aureus	64	Baseline activity
PZ-2	4-Chlorophenyl	Methyl	S. aureus	16	Electron-withdrawing group enhances activity[11]
PZ-3	4-Methoxyphenyl	Methyl	S. aureus	128	Electron-donating group reduces activity[11]
PZ-4	4-Chlorophenyl	Octyl	S. aureus	4	Increased lipophilicity improves membrane penetration[10]
PZ-5	4-Chlorophenyl	Methyl	E. coli	32	Gram-negative outer membrane is a greater barrier
PZ-6	4-Chlorophenyl	Octyl	E. coli	8	Increased lipophilicity helps overcome the outer membrane

SAR in Central Nervous System (CNS) Drug Development

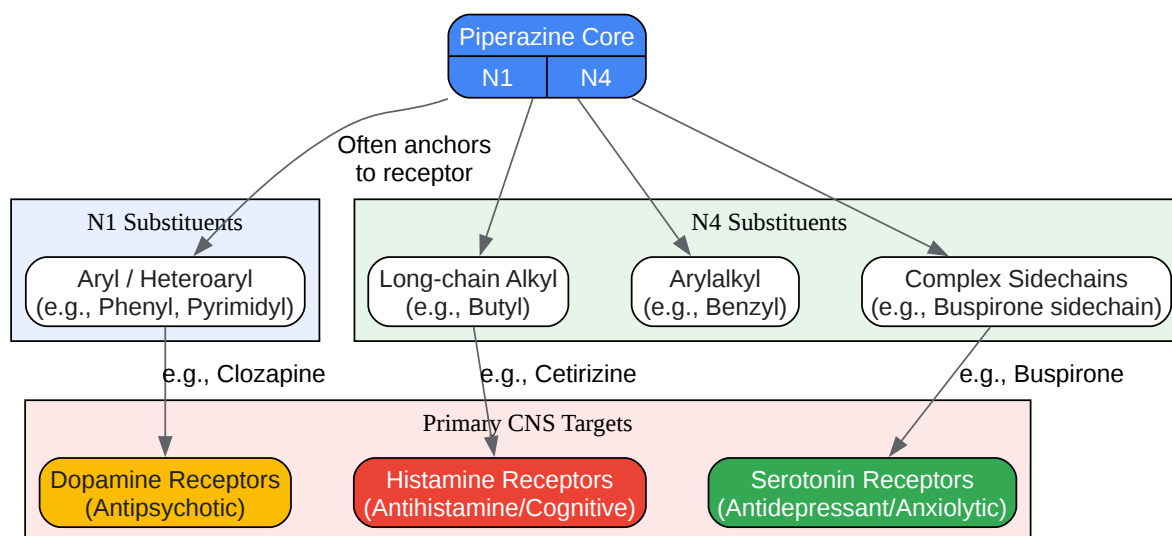
Piperazine derivatives are widely used as antipsychotic, antidepressant, and anxiolytic agents. [13][14] Their SAR is dictated by the need to cross the blood-brain barrier (BBB) and achieve high selectivity for specific neurotransmitter receptors (e.g., dopamine, serotonin, histamine). [2][6]

Key SAR Insights for CNS Activity:

- **BBB Penetration:** Modifications that balance lipophilicity and polarity are crucial for BBB penetration. [6] Highly polar molecules are excluded, while overly lipophilic ones may be sequestered in fatty tissues or aggressively pumped out by efflux transporters.
- **Receptor Selectivity:** The nature of the N-substituents determines receptor binding affinity and selectivity. For example, in the development of antidepressants targeting the 5-HT_{1A} receptor, specific arylpiperazine moieties are essential for high-affinity binding. [15] A study identified compound 6a as having a K_i of 1.28 nM for the 5-HT_{1A} receptor, demonstrating the power of precise structural tuning. [15]
- **Bioisosteric Replacement:** Replacing the piperazine core with bioisosteres (e.g., piperidine, diazaspiroalkanes) can dramatically alter receptor selectivity. [16][17][18] In one study, replacing a piperazine with a piperidine moiety shifted a compound's activity from a histamine H₃ receptor antagonist to a potent dual H₃/σ₁ receptor antagonist, highlighting the subtle but profound impact of the core structure. [19]

Key Structural Features for CNS Activity

This diagram illustrates how different substituents on the piperazine core direct the derivative toward different CNS targets.



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General SAR trends for piperazine derivatives targeting CNS receptors.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-documented protocols are essential.

Protocol 1: General Synthesis of N-Substituted Piperazine Derivatives (via Reductive Amination)

This protocol describes a common and reliable method for introducing a substituent at one of the piperazine nitrogen atoms, often after protecting the other.

Causality: The use of a tert-butoxycarbonyl (Boc) protecting group is a strategic choice to ensure mono-substitution.[3] It deactivates one nitrogen, allowing the other to react selectively. Reductive amination is chosen for its high efficiency and tolerance of various functional groups on both the aldehyde/ketone and the amine.

Step-by-Step Methodology:

- **Protection:** Dissolve 1-Boc-piperazine (1.0 eq) in a suitable solvent like dichloromethane (CH_2Cl_2) or methanol (MeOH).
- **Aldehyde/Ketone Addition:** Add the desired aldehyde or ketone (1.1 eq) to the solution.
- **Reductant Addition:** Add a mild reducing agent, such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, 1.5 eq), portion-wise at room temperature. The choice of this reagent is critical as it is less basic and less reactive towards the carbonyl starting material than other hydrides, minimizing side reactions.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Extract the aqueous layer with an organic solvent (e.g., CH_2Cl_2 or ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
- **Deprotection (if required):** To deprotect the Boc group and enable further modification at the other nitrogen, dissolve the purified product in a solution of trifluoroacetic acid (TFA) in CH_2Cl_2 or hydrochloric acid (HCl) in dioxane. Stir for 1-2 hours, then concentrate to yield the final product, typically as a salt.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a gold standard for assessing the antimicrobial potency of synthesized compounds.

Self-Validation: This method includes positive (standard antibiotic) and negative (no drug) controls in every assay plate. This internal validation ensures that the microbial strain is viable

and susceptible to a known agent, and that the growth medium is not contaminated, confirming the reliability of the results for the test compounds.

Step-by-Step Methodology:

- **Compound Preparation:** Prepare a stock solution of each synthesized piperazine derivative in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 1 mg/mL).[20]
- **Serial Dilution:** In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a range of test concentrations.[20]
- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific cell density (e.g., 5×10^5 CFU/mL).[20]
- **Inoculation:** Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.
- **Controls:** Include the following controls on each plate:
 - **Positive Control:** A standard antibiotic (e.g., Ciprofloxacin, Ampicillin) to confirm susceptibility.[9][20]
 - **Negative Control:** Wells containing only the growth medium and inoculum (no compound) to confirm microbial viability.
 - **Sterility Control:** Wells containing only growth medium to check for contamination.
- **Incubation:** Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).[20]
- **MIC Determination:** The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader.

Conclusion and Future Perspectives

The piperazine scaffold remains a highly valuable and versatile core in drug discovery.[4][5] The extensive body of SAR studies demonstrates that strategic modifications to its N1 and N4 positions can yield potent and selective agents for a multitude of diseases. Key trends, such as the use of halogenated aryl groups for anticancer and antimicrobial activity and the careful tuning of lipophilicity for CNS penetration, provide a rational basis for future design.[1][6][8]

Future progress will likely arise from several areas: the engineering of novel hybrid scaffolds that combine piperazine with other pharmacologically active moieties, the use of advanced C-H activation techniques for more complex modifications, and the integration of computational and machine-learning methods to more accurately predict the biological activity and pharmacokinetic properties of new derivatives.[3][8] By building on the foundational SAR principles outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

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